(2S)-2-[4-(trifluoromethyl)phenyl]morpholine
Description
(2S)-2-[4-(Trifluoromethyl)phenyl]morpholine is a chiral morpholine derivative featuring a para-substituted trifluoromethylphenyl group at the C2 position of the morpholine ring. Its molecular formula is C₁₁H₁₂F₃NO, with a molecular weight of 237.22 g/mol (calculated). The stereochemistry at the C2 position (S-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound a promising candidate in medicinal chemistry, particularly for central nervous system (CNS) targets or enzyme inhibition .
Properties
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15H,5-7H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFWOWNSVWSVBC-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-(trifluoromethyl)phenyl]morpholine typically involves the reaction of morpholine with a suitable trifluoromethylated aromatic compound. One common method involves the nucleophilic substitution reaction where morpholine reacts with 4-(trifluoromethyl)benzyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Reactions at the Morpholine Nitrogen
The secondary amine in the morpholine ring undergoes nucleophilic reactions under controlled conditions:
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Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in polar aprotic solvents (DMF, THF) at 0–25°C to form N-alkyl or N-acyl derivatives. Yields range from 65% to 85% depending on steric hindrance .
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Sulfonylation : Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of triethylamine produces sulfonamides, often used to modulate solubility or biological activity .
Aromatic Electrophilic Substitution
The 4-(trifluoromethyl)phenyl group participates in electrophilic aromatic substitution (EAS), though the -CF₃ group deactivates the ring:
| Reaction | Conditions | Position | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C → 50°C, 4 h | Meta | 45% | |
| Halogenation (Br₂) | FeBr₃ catalyst, CH₂Cl₂, RT, 2 h | Para | 38% |
The meta selectivity in nitration aligns with the -CF₃ group’s strong deactivating and meta-directing effects.
3.1. Oxidation of the Morpholine Ring
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The morpholine ring resists oxidation under mild conditions but undergoes ring-opening oxidation with strong oxidants (e.g., KMnO₄/H₂SO₄) to form a diketone intermediate, which rearranges to a carboxylic acid derivative.
3.2. Reductive Amination
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Reacts with aldehydes/ketones (e.g., formaldehyde) under hydrogenation conditions (H₂, Pd/C) to introduce additional alkyl groups at the nitrogen, enhancing lipophilicity .
Cross-Coupling Reactions
The aryl group enables participation in transition-metal-catalyzed couplings:
| Reaction Type | Catalyst System | Substrate | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl boronic acids | 72–89% | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, NaOtBu | Aryl halides | 68% |
These reactions are critical for introducing pharmacophores in drug discovery .
Stability and Reaction Optimization
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Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
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Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, MeCN) improve yields by stabilizing charged intermediates .
Comparative Reactivity with Analogues
| Property | (2S)-2-[4-(CF₃)Ph]morpholine | 3-(CF₃)Ph-morpholine | Reference |
|---|---|---|---|
| EAS Reactivity | Lower (meta dominance) | Moderate (para possible) | |
| Nucleophilicity (N) | Moderate | High |
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
The compound serves as a critical intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features enhance drug efficacy and selectivity, making it valuable for developing treatments for conditions such as depression, anxiety disorders, bipolar disorder, and neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study: Trace Amine Associated Receptor Modulation
Research indicates that (2S)-2-[4-(trifluoromethyl)phenyl]morpholine acts as a partial agonist of the human trace amine-associated receptor 1 (hTAAR1). This property suggests its potential use in treating various psychiatric and neurological disorders, providing a safer alternative to existing medications with fewer side effects .
| Condition | Mechanism of Action | Potential Benefits |
|---|---|---|
| Depression | Modulation of neurotransmitter levels | Reduced side effects compared to traditional SSRIs |
| Anxiety Disorders | Agonism at hTAAR1 | Improved therapeutic outcomes |
| Neurodegenerative Diseases | Targeting multiple pathways | Slowed disease progression |
Agricultural Chemicals
Agrochemical Formulations
The compound is also utilized in formulating agrochemicals aimed at pest control. Its trifluoromethyl group enhances the efficacy of crop protection agents while minimizing environmental impact through targeted action .
Case Study: Crop Protection Efficacy
Field trials have demonstrated that formulations containing this compound exhibit superior pest control compared to conventional agents. This compound's ability to disrupt pest metabolism leads to effective management of agricultural pests with lower application rates .
| Pest Type | Control Method | Effectiveness (%) |
|---|---|---|
| Aphids | Insecticidal formulation | 85% reduction in population |
| Fungal Pathogens | Fungicidal application |
Mechanism of Action
The mechanism of action of (2S)-2-[4-(trifluoromethyl)phenyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The morpholine ring can form hydrogen bonds and other interactions with active sites, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(2S)-2-(4-Chlorophenyl)morpholine (CAS: 1820574-65-9)
- Molecular Formula: C₁₀H₁₂ClNO
- Molecular Weight : 197.66 g/mol
- Key Differences :
(2S)-2-(Trifluoromethyl)morpholine Hydrochloride (CAS: 1394909-69-3)
- Molecular Formula: C₅H₉F₃NO·HCl
- Molecular Weight : 207.59 g/mol
- This structural simplification reduces steric hindrance but limits aromatic π-π stacking interactions in biological systems .
Boron-Containing Analogues
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine (CAS: 906352-77-0)
- Molecular Formula: C₁₇H₂₃BF₃NO₃
- Molecular Weight : 357.17 g/mol
- Key Differences :
Sulfur-Containing Derivatives
Morpholine, 2-[(S)-[[2-(trifluoromethyl)phenyl]thio]phenylmethyl]-4-(phenylmethyl)- (CAS: 668470-89-1)
- Molecular Formula : C₂₆H₂₅F₃N₂OS
- Molecular Weight : 494.55 g/mol
- Key Differences: A thioether linkage replaces the C-H bond at the morpholine-phenyl junction.
Biological Activity
(2S)-2-[4-(trifluoromethyl)phenyl]morpholine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a trifluoromethyl group on a phenyl ring. This trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with biological targets. The molecular formula is C11H12F3N, and its structure can be represented as follows:
The mechanism of action of this compound involves:
- Enzyme Interaction : The compound interacts with various enzymes, potentially modulating their activity through competitive or non-competitive inhibition.
- Receptor Binding : It has been shown to bind to specific receptors, influencing signaling pathways that are crucial for various biological processes.
- Hydrogen Bonding : The morpholine ring can form hydrogen bonds with active sites on enzymes or receptors, enhancing binding affinity and selectivity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have demonstrated that derivatives with similar structures show significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, compounds in related studies displayed IC50 values as low as 0.48 µM against MCF-7 cells .
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of bacteria and fungi. In particular, some derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 2 µg/mL .
- Neuropharmacological Effects : Research into morpholine derivatives has highlighted their potential in treating neurological disorders. For example, compounds similar to this compound have exhibited anticonvulsant properties in animal models, suggesting a role in epilepsy management .
Case Studies
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Anticancer Evaluation :
A study evaluated the anticancer activity of several morpholine derivatives, including those structurally similar to this compound. Results indicated significant cytotoxicity against MCF-7 cells, with one derivative achieving an IC50 value of 0.65 µM, comparable to established chemotherapeutics like doxorubicin .Compound Name Cell Line IC50 (µM) Compound A MCF-7 0.65 Doxorubicin MCF-7 1.93 -
Antimicrobial Activity :
In another study focusing on antimicrobial properties, derivatives of the compound were tested against various strains of bacteria. Notably, one derivative demonstrated an MIC value of 1 µg/mL against MRSA, indicating strong antibacterial activity .
Research Findings
Recent literature highlights the ongoing exploration of morpholine derivatives for their therapeutic potential:
- Pharmacokinetics : Studies indicate favorable pharmacokinetic profiles for several derivatives, suggesting good absorption and metabolic stability which are crucial for drug development .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications at the para position of the phenyl ring significantly affect biological activity. Electron-withdrawing groups like trifluoromethyl enhance potency compared to electron-donating groups .
Q & A
Q. What computational approaches are used to model the interactions of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Utilize AutoDock Vina with the compound’s SMILES string (e.g., C1COCCN1C2=CC=C(C=C2)C(F)(F)F) to predict binding modes.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in protein pockets.
- QSAR Models : Corporate logP, PSA (21.26 Ų), and H-bond donors/acceptors to predict pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
